Predicted Lipophilicity Shift vs. 2‑Aminothiazole and 5‑Methyl‑2‑Aminothiazole
The 5‑ethoxy substituent substantially increases lipophilicity relative to unsubstituted 2‑aminothiazole and the 5‑methyl analog. While experimental log P for 5‑ethoxy‑2‑thiazolamine is not directly reported, the calculated XLogP3 value for the closely related isomer 2‑ethoxy‑5‑thiazolamine (CAS 1314355‑67‑3) is 1.1 [1]. The target compound, bearing the ethoxy group at the 5‑position and the amino group at the 2‑position, is expected to exhibit similar or slightly higher lipophilicity based on SAR trends observed across 5‑substituted 2‑aminothiazoles [2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Estimated XLogP3 ~1.1 (based on positional isomer) |
| Comparator Or Baseline | 2‑Aminothiazole logP = 0.38; 5‑Methyl‑2‑aminothiazole logP = 1.0 |
| Quantified Difference | +0.72 vs. unsubstituted; +0.1 vs. 5‑methyl |
| Conditions | Calculated XLogP3 values from vendor datasheets and computational prediction |
Why This Matters
Increased lipophilicity enhances passive membrane diffusion, which is critical for intracellular target engagement in cell‑based assays and for improving oral bioavailability in lead optimization programs.
- [1] Chemsrc. 2‑Ethoxythiazol‑5‑amine (CAS 1314355‑67‑3) – Properties. Retrieved from https://m.chemsrc.com/en/cas/1314355-67-3. View Source
- [2] Bhuniya, D., et al. (2015). Aminothiazoles: Hit to lead development to identify antileishmanial agents. Eur. J. Med. Chem., 102, 582–593. View Source
